molecular formula C10H11F3N2O B1224495 Parafluron CAS No. 7159-99-1

Parafluron

Cat. No.: B1224495
CAS No.: 7159-99-1
M. Wt: 232.2 g/mol
InChI Key: CDHBAZHPEVDWMO-UHFFFAOYSA-N
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Description

Parafluron, known chemically as 1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea, is a synthetic compound classified as a phenylurea herbicide. It is primarily used to inhibit photosynthesis in plants by targeting the photosystem II complex. This compound has been utilized in agricultural settings to control weed growth, although its use has declined due to regulatory restrictions and the development of more effective alternatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Parafluron is synthesized through a multi-step process involving the reaction of 4-(trifluoromethyl)aniline with dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction is carried out under controlled temperature conditions, usually between 0°C and 50°C, to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified through crystallization or distillation to remove any impurities. Quality control measures are implemented to ensure the compound meets the required specifications for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Parafluron undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Parafluron has been studied extensively for its applications in various fields:

    Chemistry: Used as a model compound to study the mechanisms of herbicide action and the development of new herbicidal agents.

    Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals targeting similar biochemical pathways.

    Industry: Utilized in the formulation of herbicidal products for agricultural use

Mechanism of Action

Parafluron exerts its herbicidal effects by inhibiting the photosystem II complex in plants. This inhibition disrupts the electron transport chain, leading to a decrease in ATP and NADPH production, which are essential for photosynthesis. The disruption ultimately results in the death of the plant due to energy depletion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Parafluron

This compound is unique due to its trifluoromethyl group, which enhances its herbicidal activity and environmental persistence. This structural feature distinguishes it from other phenylurea herbicides and contributes to its specific mode of action and effectiveness .

Properties

IUPAC Name

1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-7(4-6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHBAZHPEVDWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042255
Record name Parafluron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7159-99-1
Record name Parafluron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7159-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Parafluron [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007159991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parafluron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARAFLURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4595Q8FQPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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